Cas no 1537661-60-1 (4-cyclopentyl-3,3-dimethylbutan-1-amine)

4-cyclopentyl-3,3-dimethylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopentyl-3,3-dimethylbutan-1-amine
- AKOS019583351
- 1537661-60-1
- EN300-1840963
-
- インチ: 1S/C11H23N/c1-11(2,7-8-12)9-10-5-3-4-6-10/h10H,3-9,12H2,1-2H3
- InChIKey: OFNASURCMMPATD-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)(C)CC1CCCC1
計算された属性
- せいみつぶんしりょう: 169.183049738g/mol
- どういたいしつりょう: 169.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-cyclopentyl-3,3-dimethylbutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840963-10.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1840963-0.5g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1840963-0.1g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1840963-1g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1840963-10g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1840963-0.05g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1840963-1.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1840963-0.25g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1840963-2.5g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1840963-5.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 5g |
$3770.0 | 2023-06-03 |
4-cyclopentyl-3,3-dimethylbutan-1-amine 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
4-cyclopentyl-3,3-dimethylbutan-1-amineに関する追加情報
4-Cyclopentyl-3,3-dimethylbutan-1-amine (CAS No. 1537661-60-1): A Comprehensive Overview
4-Cyclopentyl-3,3-dimethylbutan-1-amine (CAS No. 1537661-60-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This amine derivative, characterized by its unique cyclopentyl and dimethylbutyl structure, serves as a valuable intermediate in the development of novel bioactive molecules. Its molecular formula is C11H23N, and it exhibits a molecular weight of 169.31 g/mol. The compound's distinct structural features make it a subject of interest for researchers exploring new drug candidates and advanced material applications.
The chemical properties of 4-cyclopentyl-3,3-dimethylbutan-1-amine are influenced by its branched alkyl chain and cyclopentyl group, which contribute to its lipophilicity and potential interactions with biological targets. Recent studies have highlighted its role in the synthesis of central nervous system (CNS) targeting compounds, a hot topic in modern pharmacology. Researchers are particularly interested in how modifications to its structure could enhance blood-brain barrier permeability, a critical factor in developing treatments for neurological disorders.
In the context of green chemistry and sustainable synthesis, another trending topic in the chemical industry, 4-cyclopentyl-3,3-dimethylbutan-1-amine presents opportunities for eco-friendly production methods. Its synthesis can be optimized using catalytic processes that minimize waste and energy consumption, aligning with the global push for environmentally responsible chemical manufacturing. This aspect makes the compound particularly relevant to current discussions about circular economy in the chemical sector.
The pharmaceutical applications of 4-cyclopentyl-3,3-dimethylbutan-1-amine extend to its potential use as a building block for small molecule therapeutics. With the growing demand for personalized medicine and targeted drug delivery systems, this compound's structural versatility positions it as a valuable asset in medicinal chemistry. Its amine functionality allows for various derivatization strategies, enabling the creation of compounds with tailored biological activities. Recent patent literature suggests its incorporation in novel antidepressant and anti-anxiety formulations, addressing the increasing global focus on mental health treatments.
From a market perspective, the demand for specialized amine compounds like 4-cyclopentyl-3,3-dimethylbutan-1-amine is steadily increasing. The compound's CAS number (1537661-60-1) serves as a unique identifier in chemical databases and procurement systems, facilitating its tracking in global supply chains. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are typically employed to verify its purity and structural integrity, which are crucial parameters for research and industrial applications.
In the realm of computational chemistry and AI-driven drug discovery, 4-cyclopentyl-3,3-dimethylbutan-1-amine has emerged as an interesting subject for molecular modeling studies. Researchers are utilizing machine learning algorithms to predict its potential interactions with various biological targets, accelerating the drug development process. This approach aligns with current trends in digital transformation of chemical research, where traditional laboratory work is increasingly complemented by in silico methods.
The stability and storage requirements of 4-cyclopentyl-3,3-dimethylbutan-1-amine are important considerations for handling and transportation. While not classified as hazardous under standard regulations, proper storage conditions (typically cool, dry environments under inert atmosphere) are recommended to maintain its quality over extended periods. These handling protocols are similar to those employed for many pharmaceutical intermediates and fine chemicals in modern laboratory settings.
Looking toward future applications, 4-cyclopentyl-3,3-dimethylbutan-1-amine shows promise in the development of next-generation materials. Its structural features could be exploited in creating specialized polymers or surface modifiers, particularly in the field of biocompatible coatings for medical devices. This potential aligns with growing interest in advanced biomaterials for healthcare applications, a sector experiencing rapid growth due to technological advancements in medical treatments.
Quality control measures for 4-cyclopentyl-3,3-dimethylbutan-1-amine typically involve rigorous analytical testing to ensure batch-to-batch consistency. The compound's purity is crucial for its performance in downstream applications, particularly in pharmaceutical synthesis where impurity profiles can significantly impact final product quality. Current good manufacturing practices (cGMP) standards are often applied to its production when intended for drug development purposes.
In conclusion, 4-cyclopentyl-3,3-dimethylbutan-1-amine (CAS No. 1537661-60-1) represents a versatile chemical entity with broad potential across multiple scientific disciplines. Its relevance to current research trends in drug discovery, green chemistry, and material science ensures continued interest from both academic and industrial sectors. As research methodologies advance and new applications emerge, this compound is likely to maintain its position as an important tool in chemical innovation and therapeutic development.
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